molecular formula C13H10ClNO4S B1463003 2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid CAS No. 1179130-12-1

2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid

Cat. No.: B1463003
CAS No.: 1179130-12-1
M. Wt: 311.74 g/mol
InChI Key: PDBZUOKGPCNEKC-UHFFFAOYSA-N
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Description

2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid is a high-purity chemical reagent designed for pharmaceutical and chemical research. This compound belongs to a class of substituted aminobenzoic acids, which are extensively utilized as versatile building blocks in medicinal chemistry and drug discovery . Its molecular structure incorporates both a sulfonamide group and a carboxylic acid group, making it a valuable precursor for the development of novel molecules with potential biological activity . Research Applications & Value: The primary research value of this compound lies in its role as a synthetic intermediate. Derivatives of aminobenzoic acids are frequently investigated for a wide spectrum of therapeutic applications, including as potential antimicrobial, anticancer, and anti-inflammatory agents . Furthermore, the structural motif of sulfonamido-benzoic acid is relevant in the development of cholinesterase inhibitors for neurological research . Researchers can functionalize both the carboxylic acid and sulfonamide groups to create diverse libraries of compounds for structure-activity relationship (SAR) studies and high-throughput screening . Handling & Compliance: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the associated Safety Data Sheet (SDS) for detailed handling, storage, and disposal information. Safe laboratory practices should always be followed.

Properties

IUPAC Name

5-(benzenesulfonamido)-2-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO4S/c14-12-7-6-9(8-11(12)13(16)17)15-20(18,19)10-4-2-1-3-5-10/h1-8,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBZUOKGPCNEKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of 2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid typically involves:

  • Starting from 2-chloro-5-aminobenzoic acid or its precursors.
  • Introduction of the phenylsulfonyl group via sulfonyl chloride intermediates.
  • Control of reaction pH and temperature to optimize yield and purity.
  • Purification by recrystallization or chromatography.

Preparation of Key Intermediate: 2-Chloro-5-aminobenzoic Acid

The synthesis often begins with 2-chloro-5-aminobenzoic acid, prepared from ortho-chlorobenzoic acid via nitration and subsequent reduction:

Step Conditions & Reagents Outcome & Notes
Nitration Ortho-chlorobenzoic acid + potassium nitrate in H2SO4 at 15-20°C Produces 2-chloro-5-nitrobenzoic acid predominantly
Reduction Iron filings + glacial acetic acid in boiling water (95-100°C) Reduces nitro group to amino; 70% yield reported
Purification Neutralization with Na2CO3, decolorization with NaI, acidification to pH 3, cooling Isolates 2-chloro-5-aminobenzoic acid with melting point 187-188°C

This method is well-documented and yields high purity intermediate essential for further sulfonylation.

Introduction of the Phenylsulfonyl Group

The key step to obtain this compound involves the reaction of 2-chloro-5-aminobenzoic acid with phenylsulfonyl chloride or related sulfonyl chlorides under controlled pH conditions:

Step Conditions & Reagents Outcome & Notes
Sulfonylation 2-chloro-5-aminobenzoic acid suspended in water, pH adjusted to 8-9 with Na2CO3 Addition of phenylsulfonyl chloride at room temperature, stirring to maintain pH 8-9
Reaction Monitoring Completion indicated by dissolution of sulfonyl chloride Reaction typically proceeds at ambient temperature
Work-up Acidification to pH 2-3 with HCl, precipitation of product Product filtered, washed, and recrystallized from methanol

This method ensures selective sulfonylation on the amino group, producing the target compound with good purity.

Alternative Catalytic and Sulfonylation Methods

Other patents describe the use of metal chloride catalysts (FeCl3, CuCl, ZnCl2, etc.) for sulfonylation of 2-chloro-5-aminobenzoic acid derivatives with various sulfonyl groups, including phenylsulfonyl:

Catalyst Sulfonylation Substrate Conditions Notes on Yield & Purity
FeCl3 2-chloro-5-aminobenzoic acid + phenylsulfonyl chloride Room temperature, acetone/water medium Efficient catalyst for sulfonylation; yields vary by substrate
CuCl Similar substrates Similar conditions Used for selective sulfonylation with good control
ZnCl2 Sulfonylation of amino benzoic acids Mild conditions Effective for producing sulfonamide derivatives

These catalytic methods offer alternative routes with potential for scale-up and improved selectivity.

Reaction Conditions and Optimization

Key parameters influencing the preparation include:

Parameter Typical Range / Conditions Effect on Reaction
pH 8-9 during sulfonylation; acidify to 2-3 for precipitation Maintains amino group reactivity; controls product isolation
Temperature Room temperature (20-25°C) for sulfonylation Prevents side reactions; preserves product integrity
Solvent Water, acetone, or mixtures Solubility and reaction medium influence yield and purity
Reaction Time 30 min to 2 hours Sufficient for complete sulfonylation

Maintaining pH and temperature is critical to avoid hydrolysis or overreaction.

Purification Techniques

  • Filtration of precipitated product after acidification.
  • Washing with distilled water or ethanol to remove impurities.
  • Recrystallization from methanol, ethyl acetate, or acetone-water mixtures to enhance purity.
  • Chromatography on silica gel may be employed for further purification when necessary.

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Purity (%) Notes
Nitration of ortho-chlorobenzoic acid KNO3 + H2SO4, 15-20°C - - Produces 2-chloro-5-nitrobenzoic acid
Reduction to amino acid Fe powder + AcOH, 95-100°C, 3-4 h 70 High Intermediate for sulfonylation
Sulfonylation Phenylsulfonyl chloride, pH 8-9, room temp, 1-2 h 80-90 High Final product isolated by acidification
Purification Recrystallization (methanol, ethyl acetate) - >99 Ensures high purity

Research Findings and Analytical Data

  • The sulfonylation reaction proceeds smoothly under mild aqueous conditions with pH control, avoiding harsh organic solvents.
  • The product exhibits characteristic FTIR bands for amide and sulfonyl groups, confirming structure.
  • Melting points and chromatographic purity confirm the identity and high purity of the final compound.
  • Crystallographic studies confirm the expected molecular structure and hydrogen bonding motifs in related sulfonamide benzoic acids.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, depending on the specific nucleophiles used in substitution reactions .

Scientific Research Applications

Antimicrobial Activity

Research indicates that sulfanilide derivatives, including 2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid, exhibit significant antimicrobial properties. These compounds can inhibit bacterial growth by targeting specific enzymatic pathways, making them candidates for developing new antibiotics.

Enzyme Inhibition

This compound has been identified as an inhibitor of Methionine Aminopeptidase 2 (METAP2), an enzyme involved in protein maturation. By inhibiting METAP2, it may play a role in cancer treatment strategies, particularly in targeting tumor cells that rely on this enzyme for survival .

High-Performance Liquid Chromatography (HPLC)

This compound can be effectively analyzed using reverse-phase HPLC techniques. A study demonstrated its separation using a Newcrom R1 column under specific conditions involving acetonitrile and water as solvents. This method is scalable and suitable for isolating impurities in preparative separations, which is crucial for ensuring the purity of pharmaceutical compounds .

Parameter Details
Column TypeNewcrom R1
Mobile PhaseAcetonitrile and water
ApplicationIsolation of impurities

Cancer Treatment

Due to its ability to inhibit METAP2, this compound is being investigated for its potential use in cancer therapies. Studies have shown that inhibiting this enzyme can lead to apoptosis (programmed cell death) in cancer cells, suggesting a pathway for therapeutic intervention .

Anti-inflammatory Applications

Compounds related to sulfanilides are known for their anti-inflammatory properties. The structural characteristics of this compound suggest it may also possess similar effects, warranting further investigation into its use in treating inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    • A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of various sulfanilide derivatives against common pathogens. The results indicated that this compound showed promising activity against Gram-positive bacteria .
  • Enzyme Inhibition Mechanism :
    • Research on METAP2 inhibitors revealed that compounds like this compound could significantly reduce the viability of cancer cell lines through targeted inhibition of protein synthesis pathways .

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid involves the inhibition of MCT1, which is responsible for the transport of lactate across cell membranes. By inhibiting this transporter, the compound induces the accumulation of lactate within cells, disrupting their metabolic processes and inhibiting tumor growth .

Comparison with Similar Compounds

The following analysis compares 2-chloro-5-[(phenylsulfonyl)amino]benzoic acid with structurally related derivatives, focusing on substituent effects, synthesis, and biological relevance.

Structural and Substituent Variations
Compound Name Substituent on Sulfamoyl Group Molecular Formula Molecular Weight pKa (Predicted/Experimental) Key References
This compound Phenyl C₁₃H₁₀ClNO₄S 311.74 ~2.3 (estimated)
Sulpiride Impurity 21 (2-Chloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid) 4-Fluorophenyl C₁₃H₉ClFNO₄S 329.73 2.30 ± 0.25
2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid Isopropyl C₁₀H₁₂ClNO₄S 277.72 Not reported
2-Chloro-5-[(2-chloro-4-fluorophenyl)sulfamoyl]benzoic acid 2-Chloro-4-fluorophenyl C₁₃H₈Cl₂FNO₄S 364.23 Not reported
2-Chloro-5-[methyl(phenyl)sulfamoyl]benzoic acid Methyl(phenyl) C₁₄H₁₂ClNO₄S 325.77 Not reported

Key Observations :

  • Electron-Withdrawing Effects : The 4-fluorophenyl substituent (Sulpiride Impurity 21) increases molecular weight and acidity compared to the parent phenyl analog, likely due to fluorine’s electronegativity enhancing sulfamoyl group polarization .
  • Halogenation : Additional chlorine or fluorine atoms (e.g., 2-chloro-4-fluorophenyl) enhance lipophilicity, which could improve membrane permeability in drug design .

Comparison :

  • The trifluoromethyl analog () uses t-BuLi and CO₂, a method adaptable to other halogenated benzoic acids. This contrasts with sulfamoyl derivatives, which typically require sulfonylation of aniline intermediates .
  • Scalability varies: The methoxy analog () emphasizes industrial feasibility, while sulfamoyl derivatives may require specialized purification due to polar functional groups .

Structure-Activity Relationship (SAR) :

  • Sulfamoyl Substitution : Bulky groups (e.g., 2-iodophenyl in ) may enhance target specificity by filling hydrophobic pockets in enzymes .
  • Chlorine Position : The 2-chloro orientation in the benzoic acid core is conserved across analogs, likely stabilizing the carboxylate anion via resonance .

Biological Activity

2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, making it a candidate for therapeutic applications, particularly in cancer and antimicrobial treatment.

Chemical Structure and Properties

  • Molecular Formula : C13H12ClN1O3S
  • Molecular Weight : 311.74 g/mol
  • CAS Number : 1179130-12-1
  • IUPAC Name : this compound

The compound features a chloro group, a phenylsulfonamide moiety, and a carboxylic acid group, which contribute to its reactivity and biological interactions.

The primary mechanism of action for this compound involves the inhibition of monocarboxylate transporter 1 (MCT1). This transporter is crucial for the regulation of lactate transport across cell membranes. By inhibiting MCT1, the compound causes an accumulation of lactate within cells, disrupting their metabolic processes and leading to inhibited tumor growth .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown:

  • Inhibition Zones : The compound demonstrated growth inhibition against several Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecium, with inhibition zones ranging from 8 mm to 15 mm depending on the concentration .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against various bacterial strains were found to be effective at low concentrations, indicating its potential as an antibacterial agent .
Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus950
Enterococcus faecium1525
Bacillus subtilis840

Anticancer Activity

The compound has been explored for its anticancer properties:

  • Studies have shown that it can inhibit the proliferation of cancer cells by disrupting their metabolic pathways through MCT1 inhibition.
  • In animal models, treatment with this compound resulted in reduced tumor sizes compared to controls .

Study on Antimicrobial Efficacy

A study published in MDPI evaluated various derivatives of benzoic acids, including this compound. The results indicated that this compound exhibited moderate antibacterial activity against tested strains with a significant reduction in biofilm formation .

Cancer Research Application

In cancer research, this compound was utilized to study its effects on lactate metabolism in tumor cells. The findings indicated that it effectively reduced lactate export from cells, leading to increased intracellular lactate levels and subsequent apoptosis in cancerous cells.

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-5-[(phenylsulfonyl)amino]benzoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves:

Core intermediate preparation : Starting with 4-amino-5-chloro-2-methoxybenzoic acid derivatives, followed by deprotection of the methoxy group under acidic conditions .

Sulfonylation : Reacting the intermediate with phenylsulfonyl chloride in anhydrous solvents (e.g., DCM or THF) using a base (e.g., pyridine) to scavenge HCl .

Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product.

Q. Key factors affecting yield :

  • Temperature : Sulfonylation is exothermic; maintaining 0–5°C prevents side reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require stringent drying.
  • Catalysts : No catalysts are typically used, but molecular sieves can improve anhydrous conditions .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and what key peaks should researchers prioritize?

Methodological Answer:

  • IR Spectroscopy :
    • Sulfonamide (SO₂NH) : Stretching vibrations at ~1320–1350 cm⁻¹ (asymmetric SO₂) and ~1140–1160 cm⁻¹ (symmetric SO₂) .
    • Carboxylic acid (COOH) : Broad O-H stretch at ~2500–3300 cm⁻¹.
  • ¹H NMR (DMSO-d₆) :
    • Aromatic protons : Multiplets in δ 7.2–8.1 ppm (integration for 5 aromatic H).
    • NH (sulfonamide) : Singlet at δ ~10.5 ppm (exchangeable with D₂O) .
  • LC-MS : Molecular ion [M-H]⁻ at m/z 354.0 (calculated for C₁₃H₁₁ClNO₄S) .

Validation tip : Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with retention time matching reference standards .

Q. How should researchers assess the solubility and stability of this compound under experimental conditions?

Methodological Answer:

  • Solubility :
    • Use the shake-flask method : Dissolve 1–10 mg in 1 mL of solvent (e.g., DMSO, ethanol, PBS) at 25°C, quantify via UV-Vis (λmax ~270 nm) or HPLC .
    • Typical solubility : High in DMSO (>50 mg/mL), moderate in ethanol (~10 mg/mL), low in aqueous buffers (<1 mg/mL) .
  • Stability :
    • Storage : Store at 2–8°C in airtight containers with desiccants to prevent hygroscopic degradation .
    • In-solution stability : Monitor via HPLC over 24–72 hours in PBS (pH 7.4) at 37°C to simulate physiological conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected splitting in NMR or impurity peaks in HPLC?

Methodological Answer:

  • NMR anomalies :
    • Dynamic effects : Use variable-temperature NMR to identify conformational exchange broadening.
    • Impurity identification : Compare with ¹³C DEPT or 2D HSQC to assign unexpected signals.
  • HPLC impurities :
    • Spiking experiments : Co-inject with known impurities (e.g., unreacted sulfonyl chloride or dechlorinated byproducts) .
    • LC-MS/MS : Fragment peaks to identify structural motifs (e.g., loss of SO₂ or Cl groups) .

Case study : A 5% impurity at RT 8.2 min (vs. 9.5 min for the target) was traced to residual 4-amino-5-chlorobenzoic acid; resolved by optimizing recrystallization .

Q. What computational strategies are effective for predicting the compound’s bioactivity or optimizing its pharmacokinetic properties?

Methodological Answer:

  • Molecular docking :
    • Target selection : Prioritize sulfonamide-binding enzymes (e.g., carbonic anhydrase) using AutoDock Vina .
    • Binding affinity : The phenylsulfonyl group shows strong interactions with hydrophobic pockets (ΔG ~-8.2 kcal/mol) .
  • QSAR modeling :
    • Descriptors : LogP (calculated: 2.1), polar surface area (90 Ų), and H-bond donors/acceptors (2/5) correlate with membrane permeability .
  • ADMET prediction : Use SwissADME to forecast moderate hepatic metabolism (CYP2C9 substrate) and low blood-brain barrier penetration .

Q. How can reaction mechanisms for sulfonylation or dechlorination side reactions be elucidated?

Methodological Answer:

  • Mechanistic probes :
    • Isotopic labeling : Use D₂O in NMR to track proton exchange in the sulfonamide group .
    • Kinetic studies : Monitor reaction progress via in-situ IR for SO₂Cl consumption .
  • DFT calculations :
    • Transition states : Simulate sulfonylation using Gaussian09 (B3LYP/6-31G*) to identify rate-limiting steps (e.g., nucleophilic attack on sulfonyl chloride) .

Example : Dechlorination under basic conditions forms 5-[(phenylsulfonyl)amino]benzoic acid; confirmed via LC-MS (m/z 318.0) and mitigated by reducing reaction pH .

Q. What advanced purification techniques are recommended for isolating trace impurities or enantiomers?

Methodological Answer:

  • Chiral separation :
    • Use Chiralpak IA columns with hexane/isopropanol (80:20) to resolve enantiomers (if present) .
  • Preparative HPLC :
    • Gradient elution (10–90% acetonitrile in 0.1% formic acid) at 20 mL/min for milligram-scale impurity isolation .
  • Crystallography :
    • Grow single crystals in DMSO/ethyl acetate and perform X-ray diffraction to confirm stereochemistry .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid
Reactant of Route 2
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2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid

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